Isochroman-4-ol

Vue d'ensemble

Description

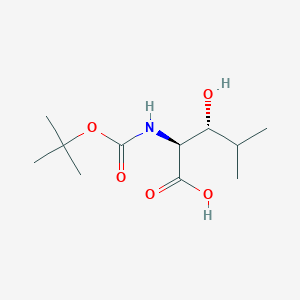

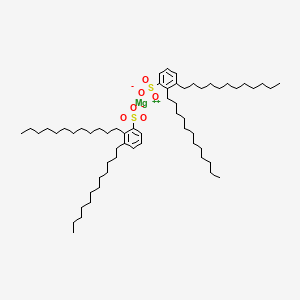

Isochroman-4-ol is a useful research compound. Its molecular formula is C9H10O2 and its molecular weight is 150.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse d'Isochromanes Fonctionnalisés

L'Isochroman-4-ol sert d'intermédiaire clé dans la synthèse d'isochromanes fonctionnalisés. La réaction d'oxa-Pictet-Spengler, une méthode essentielle pour la construction du motif isochroman, peut être améliorée en utilisant des époxydes comme des équivalents d'aldéhyde dans l'hexafluoroisopropanol (HFIP). Cette approche permet la synthèse d'analogues de médicaments et élargit la portée des électrophiles et des nucléophiles pouvant être utilisés dans la réaction .

Applications en Chimie Verte

Le composé joue un rôle en chimie verte, en particulier dans la synthèse d'isochromanes via la cyclisation d'oxa-Pictet-Spengler. Un liquide ionique hétéropolyacide, agissant comme un catalyseur vert, peut être utilisé dans le carbonate de diméthyle pour obtenir divers isochromanes substitués. Cette méthode est remarquable pour sa durabilité environnementale et la possibilité de recycler le catalyseur sans perte significative d'activité .

Recherche Pharmaceutique

Les dérivés d'isochroman, y compris l'this compound, présentent une grande pertinence pharmacologique. La synthèse d'analogues de médicaments utilisant l'this compound démontre son potentiel dans le développement de nouveaux agents thérapeutiques. La polyvalence du composé dans la synthèse de médicaments souligne son importance dans la recherche pharmaceutique .

Études d'Activité Biologique

La recherche sur les activités biologiques des dérivés d'isochroman est un domaine en constante évolution. L'this compound peut être utilisé pour étudier les relations structure-activité (SAR) et pour fournir des informations sur les fonctions biologiques et les applications thérapeutiques potentielles de ces composés .

Développement de Réactifs Alternatifs

L'this compound peut être utilisé dans le développement de réactifs alternatifs pour la synthèse organique. Sa stabilité et sa polyvalence en font un candidat idéal pour les réactions in situ, où il peut agir comme un équivalent de composés plus instables ou dangereux .

Catalyse et Transformations Organiques

Le composé est impliqué dans la catalyse, en particulier dans les transformations organiques où il peut être utilisé comme une partie d'un système catalytique. Son application dans les liquides ioniques pour la synthèse verte souligne encore son rôle dans la catalyse et la chimie organique .

Mécanisme D'action

Target of Action

Isochroman-4-ol is a complex compound with a wide range of potential targets. It’s known that this compound is a key component in various synthetic pharmaceuticals , suggesting its potential to interact with multiple biological targets.

Mode of Action

It’s known that this compound can be synthesized via the oxa-pictet–spengler reaction . This reaction involves the formation of an epoxide, which can interact with various biological targets . The exact nature of these interactions and the resulting changes in the targets are subjects of ongoing research.

Biochemical Pathways

This compound may affect several biochemical pathways. The compound is synthesized via the oxa-Pictet–Spengler reaction, which involves the formation of an epoxide . Epoxides are reactive compounds that can interact with various biochemical pathways.

Pharmacokinetics

Given its presence in various synthetic pharmaceuticals , it’s likely that this compound has suitable pharmacokinetic properties for drug delivery

Result of Action

This compound is a component of various synthetic pharmaceuticals , suggesting that it has significant biological activity

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect the reactivity of this compound and its interactions with its targets .

Analyse Biochimique

Biochemical Properties

Isochroman-4-ol plays a crucial role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been found to interact with enzymes involved in oxidative stress responses and metabolic pathways. For example, this compound can act as a substrate for cytochrome P450 enzymes, which are responsible for the metabolism of many endogenous and exogenous compounds . Additionally, this compound has been shown to interact with proteins involved in cell signaling pathways, such as kinases and phosphatases, influencing their activity and downstream effects .

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to activate the AMPK signaling pathway, which plays a key role in cellular energy homeostasis . This activation leads to changes in gene expression and metabolic processes, ultimately affecting cell growth, proliferation, and survival . This compound has also been found to have protective effects against oxidative stress in certain cell types .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with various biomolecules. This compound can bind to specific enzymes and proteins, leading to their inhibition or activation. For example, it has been shown to inhibit the activity of certain kinases, thereby modulating cell signaling pathways . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in alterations in cellular processes and functions, contributing to the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under normal laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to this compound has been associated with changes in cellular metabolism and function, including alterations in energy production and oxidative stress responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to have beneficial effects, such as reducing oxidative stress and improving metabolic function . At high doses, this compound can exhibit toxic effects, including liver damage and impaired cellular function . Threshold effects have been observed, where the compound’s beneficial effects are seen at lower doses, while adverse effects become prominent at higher doses .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It is primarily metabolized by cytochrome P450 enzymes, which convert this compound into its metabolites . These metabolites can further participate in metabolic reactions, affecting metabolic flux and metabolite levels . This compound has also been shown to influence the activity of enzymes involved in fatty acid metabolism and energy production .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It can interact with membrane transporters, facilitating its uptake into cells . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to specific proteins .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, this compound has been found to localize to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, this compound can accumulate in the nucleus, affecting gene expression and transcriptional regulation .

Propriétés

IUPAC Name |

3,4-dihydro-1H-isochromen-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c10-9-6-11-5-7-3-1-2-4-8(7)9/h1-4,9-10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXFIRBDJVKBOFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2CO1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80726392 | |

| Record name | 3,4-Dihydro-1H-2-benzopyran-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80726392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20924-57-6 | |

| Record name | 3,4-Dihydro-1H-2-benzopyran-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20924-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydro-1H-2-benzopyran-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80726392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is the enantioselective synthesis of 5,8-dimethoxy-isochroman-4-ol important in the context of pyranonaphthoquinone synthesis?

A1: Pyranonaphthoquinones often exhibit biological activity attributed to their ability to act as bioreductive alkylating agents []. The position and stereochemistry of substituents on the pyran ring of these molecules are crucial for their activity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![L-4-[(Methylsulfonyl)amino]phenylalanine](/img/structure/B1508649.png)

![Methyl 2-[(3S)-3-[3-[(E)-2-(7-chloro-2-quinolinyl)vinyl]phenyl]-3-hydroxypropyl]benzoate monohydrate](/img/structure/B1508663.png)

![4-[(N,N-Dimethylglycyl)amino]benzoic acid hydrochloride](/img/structure/B1508665.png)